

# RGB-286638: A Multi-Targeted Kinase Inhibitor with Potent Anti-Myeloma Activity

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

RGB-286638 is a novel, synthetic organic compound belonging to the indenopyrazole family of kinase inhibitors.[1] It functions as a multi-targeted inhibitor of cyclin-dependent kinases (CDKs) and other serine/threonine and tyrosine kinases, demonstrating potent anti-tumor activity, particularly in preclinical models of multiple myeloma (MM).[1][2][3][4] This document provides a comprehensive overview of the technical details of RGB-286638, including its mechanism of action, quantitative inhibitory profile, experimental protocols for its evaluation, and its effects in both in vitro and in vivo models.

**Chemical Properties** 

| Property          | Value                                                                                                                                      |  |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------|--|
| Chemical Name     | 1-(3-{4-[4-(2-Methoxyethyl)-piperazin-1-ylmethyl]-phenyl}-4-oxo-1,4-dihydroindeno[1,2-c]pyrazol-5-yl)-3-morpholin-4-yl-ureadihydrochloride |  |
| Molecular Formula | C29H37N7O4·2HCl                                                                                                                            |  |
| Molecular Weight  | 618.52 g/mol                                                                                                                               |  |



### **Mechanism of Action**

RGB-286638 exerts its anti-cancer effects through the inhibition of multiple kinases that are crucial for cell cycle progression and transcription. Its primary targets are transcriptional CDKs, such as CDK9, which leads to the inhibition of RNA Polymerase II (RNAPII) phosphorylation and a subsequent block in transcription.[1][2][5][6] This transcriptional inhibition results in the downregulation of short-lived anti-apoptotic proteins like McI-1 and XIAP, thereby promoting apoptosis in cancer cells.[1]

The compound's anti-myeloma activity is mediated through both p53-dependent and p53-independent pathways.[1][2] In cells with wild-type p53, RGB-286638 treatment leads to p53 accumulation and activation, partly through nucleolar stress and loss of the p53-negative regulator, Mdm2.[1][2] Importantly, RGB-286638 also induces apoptosis in p53-mutant or null cells, indicating its potential therapeutic utility in cancers with compromised p53 function.[1][2]

## **Quantitative Kinase Inhibition Profile**

RGB-286638 demonstrates potent inhibitory activity against a range of kinases, with IC50 values in the low nanomolar range for several key targets.



| Target Kinase            | IC50 (nM) |
|--------------------------|-----------|
| Cyclin-Dependent Kinases |           |
| Cyclin T1-CDK9           | 1         |
| Cyclin B1-CDK1           | 2         |
| Cyclin E-CDK2            | 3         |
| Cyclin D1-CDK4           | 4         |
| Cyclin E-CDK3            | 5         |
| p35-CDK5                 | 5         |
| Other Kinases            |           |
| GSK-3β                   | 3         |
| TAK1                     | 5         |
| Jak2                     | 50        |
| MEK1                     | 54        |

Data compiled from in vitro cell-free kinase assays.[1][7][8]

# Preclinical Efficacy In Vitro Activity

- Cell Viability: In multiple myeloma cell lines (both p53-wild type and p53-mutant), RGB-286638 demonstrated dose- and time-dependent cytotoxicity with EC50 values ranging from 20 to 70 nM at 48 hours.[7]
- Apoptosis: Treatment with RGB-286638 induces caspase-dependent apoptosis.[1][2]
- Transcriptional Inhibition: The compound effectively inhibits RNAPII phosphorylation at Ser2, a marker of transcriptional elongation.[1]

## **In Vivo Activity**



In a xenograft model using SCID mice engrafted with human multiple myeloma cells (MM.1S), intravenous administration of RGB-286638 resulted in significant tumor growth inhibition and prolonged survival.[1][7]

| Treatment Group | Tumor Growth Inhibition<br>(%) at Day 14 | Log10 Cell Kill |
|-----------------|------------------------------------------|-----------------|
| 30 mg/kg        | 85.06                                    | 1.6             |
| 40 mg/kg        | 86.34                                    | 1.6             |

The maximum tolerated dose in SCID mice was identified as 40 mg/kg/day via intravenous injection.[7]

## Signaling Pathways and Experimental Workflows Signaling Pathway of RGB-286638 in Multiple Myeloma





Click to download full resolution via product page

Caption: Signaling pathway of RGB-286638 in multiple myeloma cells.



## **Experimental Workflow for In Vivo Xenograft Study**



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Small Molecule Multi-Targeted Kinase Inhibitor RGB-286638 Triggers P53-Dependent and -Independent Anti-Multiple Myeloma Activity through Inhibition of Transcriptional CDKs -PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The therapeutic potential of cell cycle targeting in multiple myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule multi-targeted kinase inhibitor RGB-286638 triggers P53-dependent and independent anti-multiple myeloma activity through inhibition of transcriptional CDKs -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I Study of RGB-286638, A Novel, Multitargeted Cyclin-Dependent Kinase Inhibitor in Patients with Solid Tumors [ouci.dntb.gov.ua]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Characterization of a Dual CDC7/CDK9 Inhibitor in Multiple Myeloma Cellular Models [mdpi.com]
- To cite this document: BenchChem. [RGB-286638: A Multi-Targeted Kinase Inhibitor with Potent Anti-Myeloma Activity]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1246845#what-is-rgb-286638]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com